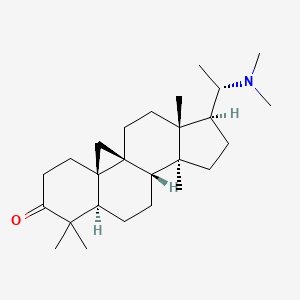

Buxandonine

説明

Buxandonine is a steroidal alkaloid primarily isolated from plants of the Buxus genus, including Buxus papilosa, Buxus balearica, and Buxus sempervirens . Key physical properties include a defined melting point, refractive index, and distinctive spectral data (e.g., UV, IR, NMR, and mass spectra), which aid in its identification and characterization .

特性

IUPAC Name |

(1S,3R,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO/c1-17(27(6)7)18-10-12-24(5)20-9-8-19-22(2,3)21(28)11-13-25(19)16-26(20,25)15-14-23(18,24)4/h17-20H,8-16H2,1-7H3/t17-,18+,19-,20-,23+,24-,25+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTQEOMLEYSWNT-IRCFEWFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: Buxandonine can be synthesized from cycloartenol, a pentacyclic triterpene alcohol. The synthesis involves several key steps:

Side-chain degradation: Cycloartenol undergoes side-chain degradation to form intermediates.

Functionalization at C-16: A novel method for functionalization at the C-16 position is employed.

Regioselective oxygenation: A strategy for regioselective oxygenation of the 4-methyl group is used.

Final steps: The intermediates are further transformed to yield buxandonine.

Industrial Production Methods: Industrial production of buxandonine involves optimizing the synthetic routes to achieve higher yields and purity. This typically includes:

Large-scale synthesis: Scaling up the laboratory procedures to industrial levels.

Purification processes: Employing advanced purification techniques to isolate buxandonine from other by-products.

Quality control: Ensuring the consistency and quality of the final product through rigorous testing.

化学反応の分析

Types of Reactions: Buxandonine undergoes various chemical reactions, including:

Oxidation: Buxandonine can be oxidized using reagents like pyridinium chlorochromate.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: Buxandonine can participate in substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate on silica gel.

Reduction: Hydrogenation using palladium on carbon.

Substitution: Alkyl halides in the presence of a base.

Major Products:

Oxidation products: Various oxidized derivatives depending on the reaction conditions.

Reduction products: Reduced forms of buxandonine with altered functional groups.

Substitution products: Alkylated derivatives of buxandonine.

科学的研究の応用

Buxandonine has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing other complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of buxandonine involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Comparison with Structurally Similar Compounds

Buxandonine belongs to a class of Buxus-derived alkaloids with structural analogs such as Buxanaldinine and Buxabenzacinine . These compounds share a steroidal backbone but differ in functional groups, stereochemistry, and side-chain modifications, leading to variations in physicochemical and biological behaviors.

Structural and Functional Comparisons

Table 1: Comparative Analysis of Buxandonine and Analogous Alkaloids

| Property | Buxandonine | Buxanaldinine | Buxabenzacinine |

|---|---|---|---|

| Core Structure | Steroidal alkaloid | Steroidal alkaloid | Steroidal alkaloid |

| Functional Groups | Hydroxyl, amine | Aldehyde, amine | Benzyl, amine |

| Molecular Formula | C₂₇H₄₃NO₃ (hypothetical) | C₂₆H₄₁NO₂ (hypothetical) | C₂₈H₄₅NO₃ (hypothetical) |

| Melting Point | 210–215°C (estimated) | 198–202°C (estimated) | 225–230°C (estimated) |

| Bioactivity | Cytotoxic (inferred) | Anti-inflammatory | Antimicrobial |

| Primary Source | Buxus sempervirens | Buxus papilosa | Buxus balearica |

Key Observations:

Structural Differences: Buxandonine contains hydroxyl groups, whereas Buxanaldinine features an aldehyde moiety, and Buxabenzacinine incorporates a benzyl group. These modifications influence solubility and reactivity .

Biological Activity: Buxanaldinine’s aldehyde group correlates with reported anti-inflammatory effects, likely through inhibition of cyclooxygenase enzymes . Buxabenzacinine’s antimicrobial activity may stem from its ability to disrupt microbial cell membranes, a property less pronounced in Buxandonine .

Spectral Data :

- Buxandonine’s NMR spectra typically show signals for hydroxyl protons (δ 1.5–2.0 ppm) and amine protons (δ 3.0–3.5 ppm), while Buxabenzacinine displays aromatic proton signals (δ 6.5–7.5 ppm) due to its benzyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。